molecular formula C₁₈H₃₀N₂O₃ B1142732 Esmolol Isopropyl Amine CAS No. 83356-59-6

Esmolol Isopropyl Amine

Cat. No. B1142732
CAS RN: 83356-59-6
M. Wt: 322.44
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Bromo-1-chloro-6-nitroisoquinoline, such as 6-bromoquinoline, involves processes like the Skraup reaction, which is a classic method for synthesizing quinolines. In one study, 6-bromoquinoline was synthesized from 4-bromoaniline, glycerol, and nitrobenzene, achieving a yield of 54% under optimized conditions (Li Wei, 2011). This method's efficiency can vary depending on factors like the oxidant used, reaction time, and pH adjustments.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives has been extensively studied through crystallography and spectroscopic methods. For instance, the crystal structures of isomeric hydrogen-bonded co-crystals of 6-methylquinoline with various chloro-nitrobenzoic acids have been determined, showcasing the importance of hydrogen bonding in the solid-state structure of these compounds (Kazuma Gotoh & H. Ishida, 2020).

Chemical Reactions and Properties

Isoquinoline compounds undergo a variety of chemical reactions, including nitration, chlorination, alkylation, reduction, and substitution, to produce various intermediates and derivatives. For example, the synthesis of a key intermediate in PI3K/mTOR inhibitors involved multiple steps starting from 6-bromoquinolin-4-ol (Fei Lei et al., 2015). These reactions highlight the compound's versatility in chemical synthesis.

Scientific Research Applications

Pharmacokinetic Characteristics of Esmolol

Esmolol's pharmacokinetics define its ultra-short-acting profile, making it ideal for situations requiring brief beta-adrenergic blockade. Its rapid onset and short duration of action are pivotal for its use in acute care settings, particularly for controlling supraventricular arrhythmias, perioperative tachycardia, and acute hypertension. Esmolol is metabolized by red blood cell esterases to a less active metabolite, highlighting its unique elimination pathway that is independent of renal or hepatic function, thus broadening its applicability across patient populations with varying organ functions (Wiest, 1995).

Clinical Efficacy in Acute Care

Esmolol's efficacy spans multiple clinical scenarios, from controlling heart rate in atrial fibrillation to managing perioperative blood pressure and tachycardia. Its role in attenuating hemodynamic responses to surgical stimuli and facilitating rapid control of heart rate in critical care settings underlines its versatility as a pharmacologic agent. The ability to titrate its dose to effect and the minimal intervention required to manage its principal adverse effect, hypotension, underscore its clinical utility (Wiest & Haney, 2012).

Application in Specific Medical Procedures

Esmolol's use in specific medical procedures, including tracheal intubation and extubation, demonstrates its efficacy in minimizing myocardial ischemia and arrhythmias. Its role in reducing the incidence of myocardial ischemia during non-cardiac surgery, particularly in high-risk patients, further illustrates its value in perioperative care. The drug's pharmacodynamic and pharmacokinetic properties make it an ideal agent for managing tachyarrhythmias and hypertension in acute settings (Garnock-Jones, 2012).

properties

CAS RN

83356-59-6

Product Name

Esmolol Isopropyl Amine

Molecular Formula

C₁₈H₃₀N₂O₃

Molecular Weight

322.44

synonyms

4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-N-(1-methylethyl)-benzenepropanamide

Origin of Product

United States

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